REACTION_CXSMILES
|
[Br:1][C:2]1[CH:13]=[CH:12][C:5]([NH:6][CH2:7][C:8]([F:11])([F:10])[F:9])=[C:4]([C:14]([F:17])([F:16])[F:15])[CH:3]=1.Br[CH2:19][C:20]([O:22]C(C)(C)C)=[O:21].[SiH](CC)(CC)CC.C(O)(C(F)(F)F)=O>CN(C=O)C.O>[Br:1][C:2]1[CH:13]=[CH:12][C:5]([N:6]([CH2:7][C:8]([F:11])([F:10])[F:9])[CH2:19][C:20]([OH:22])=[O:21])=[C:4]([C:14]([F:15])([F:16])[F:17])[CH:3]=1
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Name
|
|
Quantity
|
1.96 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=C(NCC(F)(F)F)C=C1)C(F)(F)F
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Name
|
|
Quantity
|
2 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
1.82 mL
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Type
|
reactant
|
Smiles
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BrCC(=O)OC(C)(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred 15 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
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Details
|
To a slurry of hexanes-washed NaH (0.492 g of a 60% w/w suspension in mineral oil, 12.3 mmol) in dry DMF (10 mL) at 0° C.
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Type
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STIRRING
|
Details
|
The mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
the whole was extracted with Et2O (×3)
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Type
|
WASH
|
Details
|
Combined organic portions were washed (water, brine)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
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Details
|
The residue was dissolved in CH2Cl2 (20 mL) and to this solution
|
Type
|
STIRRING
|
Details
|
The mixture was stirred 1.5 h at rt
|
Duration
|
1.5 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between water/Et2O
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
The residue was purified by filtration through a pad of silica gel (10% EtOAc/hexanes
|
Type
|
WASH
|
Details
|
EtOAc to elute carboxylic acid)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)N(CC(=O)O)CC(F)(F)F)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |